molecular formula C5H4BClO3S B11904120 (4-Chloro-3-formylthiophen-2-yl)boronic acid CAS No. 36155-92-7

(4-Chloro-3-formylthiophen-2-yl)boronic acid

Cat. No.: B11904120
CAS No.: 36155-92-7
M. Wt: 190.42 g/mol
InChI Key: FCBJIBGYLUCGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-formylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a chloro and formyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-formylthiophen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 4-chloro-3-formylthiophene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dioxane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3-formylthiophen-2-yl)boronic acid is unique due to the presence of both a chloro and formyl group on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

36155-92-7

Molecular Formula

C5H4BClO3S

Molecular Weight

190.42 g/mol

IUPAC Name

(4-chloro-3-formylthiophen-2-yl)boronic acid

InChI

InChI=1S/C5H4BClO3S/c7-4-2-11-5(6(9)10)3(4)1-8/h1-2,9-10H

InChI Key

FCBJIBGYLUCGIT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CS1)Cl)C=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.